Quintrione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1350901-36-8 |
|---|---|
Molecular Formula |
C16H11Cl2NO3 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H11Cl2NO3/c17-9-6-8-4-5-10(18)13(15(8)19-7-9)16(22)14-11(20)2-1-3-12(14)21/h4-7,14H,1-3H2 |
InChI Key |
SZPMWKUJLQEAEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=CC3=CC(=CN=C32)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Quintrione
Established Synthetic Pathways for Quintrione
This subsection would describe the known and commonly used methods for synthesizing this compound in a laboratory or industrial setting.
Key Reaction Steps and Intermediates
Here, a step-by-step breakdown of the synthesis would be provided, outlining each chemical reaction involved, the reagents used, and the intermediate compounds formed before the final product, this compound, is obtained. This could include reaction schemes and proposed mechanisms.
Catalytic Systems in this compound Synthesis
This part would focus on the catalysts used to facilitate the synthesis of this compound. It would discuss the type of catalysts (e.g., metal catalysts, organocatalysts, enzymes), their role in improving reaction rate, selectivity, and yield, and potentially the optimization of catalytic systems.
Development of Novel Synthetic Routes for this compound Analogs
This subsection would explore research into new and alternative ways to synthesize this compound or compounds structurally similar to this compound (analogs).
Exploration of Green Chemistry Approaches
This would discuss efforts to develop environmentally friendly synthetic methods for this compound and its analogs. This could include using less hazardous reagents, solvents, or catalysts, reducing energy consumption, or minimizing waste generation.
Chemo- and Regioselectivity Considerations
This part would delve into the selectivity aspects of synthesizing this compound and its analogs. Chemoselectivity refers to the preference for a reaction to occur at one functional group over others, while regioselectivity refers to the preference for a reaction to occur at a specific position within a molecule. This section would discuss strategies to control these aspects during synthesis to obtain the desired product with high purity.
Derivatization Strategies for Structure-Activity Optimization
This subsection would describe how the chemical structure of this compound is modified to potentially improve its properties or activity. This could involve adding or changing functional groups through various chemical reactions to create derivatives with altered characteristics. The goal is often to optimize a specific activity (e.g., biological activity) by making targeted structural changes.
Based on the available scientific literature, detailed information specifically pertaining to the synthetic methodologies for this compound (2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione) and its substituted derivatives, as well as the stereochemical aspects of its synthesis, is limited.
This compound, identified by CAS number 130901-36-8, is known primarily as a broad-spectrum herbicide used in rice cultivation, functioning by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD). nyxxb.cnbcpcpesticidecompendium.orgherts.ac.uknyxxb.cn Its chemical structure consists of a 3,7-dichloroquinoline (B128350) moiety linked by a carbonyl group to a cyclohexane-1,3-dione ring. nyxxb.cnbcpcpesticidecompendium.orguni.lu
Due to the limited availability of specific research findings on the detailed synthetic methodologies for this compound, the synthesis of its substituted derivatives, and the stereochemical aspects involved in its formation, a comprehensive article solely focused on these topics as outlined cannot be generated based on the current information.
Mechanistic Elucidation of Quintrione S Biological Action
Quintrione's Interaction with 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a crucial enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherols, compounds essential for carotenoid biosynthesis and vitamin E production in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in oxidative stress and the characteristic bleaching symptoms observed in susceptible plants. This compound has been identified as an inhibitor of HPPD activity. wikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org
Kinetic Characterization of HPPD Inhibition by this compound
Studies investigating the interaction of this compound with HPPD have focused on its inhibitory effects. While detailed kinetic parameters such as Kᵢ or Vmax specific to this compound's interaction with isolated HPPD enzymes from various plant species are not extensively reported in the provided search results, comparative analyses offer insights into its inhibitory potency. Research indicates that this compound inhibits HPPD activity, contributing to its biological effects. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org However, comparative studies suggest that this compound is a less potent inhibitor of HPPD activity compared to other known HPPD inhibitors such as mesotrione (B120641). wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org
Molecular Basis of this compound-HPPD Binding Dynamics
The molecular basis of how this compound binds to and inhibits HPPD involves interactions with the enzyme's active site. While specific crystallographic or detailed docking studies for this compound were not found in the provided data, research on other HPPD inhibitors, particularly those with a 1,3-diketone moiety, provides a general understanding of the likely binding interactions. HPPD inhibitors typically bind near a catalytic iron ion within the active site. Studies on related HPPD inhibitors, such as fenquinotrione, suggest that the 1,3-diketone part of the molecule can form a bidentate interaction with the Fe(II) ion in the active site. made-in-china.com Key amino acid residues in the binding pocket, such as phenylalanine and histidine residues, are often crucial for inhibitor binding through interactions like pi-pi stacking and hydrogen bonding. wikipedia.orgmade-in-china.com The binding dynamics are influenced by factors such as coulomb forces, lipophilic interactions, and van der Waals forces. wikipedia.org Given this compound's classification as an HPPD inhibitor, it is plausible that similar interactions and active site residues are involved in its binding to the HPPD enzyme.
Comparative Analysis of this compound's HPPD Inhibition Profile with Other HPPD Inhibitors
Comparative studies have evaluated the HPPD inhibitory activity of this compound alongside other established herbicides. Research comparing this compound with quinclorac (B55369) and mesotrione in inhibiting HPPD activity in Echinochloa crus-galli var. zelayensis demonstrated that while this compound did inhibit HPPD, its effect was significantly less pronounced than that of mesotrione. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org There were no significant differences observed between this compound and quinclorac in their inhibition of HPPD activity in these studies. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org This suggests that while HPPD inhibition is part of this compound's mechanism of action, it may not be the primary mode of action or it is a less potent aspect compared to certain other HPPD-inhibiting compounds.
Modulation of Plant Hormone Pathways by this compound
Beyond its interaction with HPPD, this compound has been shown to significantly influence plant hormone levels, particularly increasing the production of ethylene (B1197577) and abscisic acid (ABA). wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org This modulation of hormone pathways plays a substantial role in the observed biological effects of this compound on plant growth and development.
Influence on Ethylene Biosynthesis and Signaling
This compound treatment has been found to significantly increase ethylene production in plants. wikipedia.orgwikipedia.orgguidetopharmacology.org Ethylene is a gaseous plant hormone involved in various processes, including ripening, senescence, and responses to stress. Comparative studies with quinclorac, another herbicide, showed that both compounds significantly increased ethylene production compared to control groups, with no significant difference between the effects of this compound and quinclorac on ethylene levels. wikipedia.orgwikipedia.orgguidetopharmacology.org The increase in ethylene biosynthesis induced by herbicides like quinclorac is often linked to the stimulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, a key enzyme in the ethylene biosynthesis pathway. wikipedia.orgnih.gov While the direct molecular target for this compound's effect on ethylene biosynthesis is not explicitly detailed in the provided data, its similar effect to quinclorac suggests a potential influence on ACC synthase activity or related signaling pathways. Increased ethylene levels can lead to various physiological responses, including growth inhibition and the induction of senescence. wikipedia.orgnih.gov
Regulation of Abscisic Acid (ABA) Levels and Responses
In addition to ethylene, this compound treatment also leads to a significant increase in the content of abscisic acid (ABA) in plants. wikipedia.orgwikipedia.orgguidetopharmacology.org ABA is a crucial plant hormone involved in regulating stress responses, stomatal closure, and inhibiting growth. wikipedia.orgnih.govnih.gov Similar to ethylene, comparative studies showed that this compound and quinclorac both significantly increased ABA content, with no significant difference between their effects. wikipedia.orgwikipedia.orgguidetopharmacology.org The increase in ABA levels is often triggered by elevated ethylene biosynthesis, suggesting a downstream effect where ethylene signaling leads to increased ABA production. wikipedia.orgnih.gov ABA's role in mediating growth inhibition is well-established, and the increase in ABA levels induced by this compound likely contributes to its effects on plant development. wikipedia.orgnih.gov The accumulation of ABA can lead to reduced stem elongation, stomatal closure, and the accumulation of reactive oxygen species, further impacting plant physiology. nih.gov
Perturbation of Indole (B1671886) Acetic Acid (IAA) Homeostasis
Research indicates that this compound significantly perturbs the homeostasis of indole acetic acid (IAA), a crucial plant hormone involved in growth and development. Studies comparing this compound and quinclorac, another herbicide, on Echinochloa crus-galli var. zelayensis demonstrated that both compounds significantly increased the content of IAA at 24 hours compared with untreated control plants. wikipedia.orgmade-in-china.comherts.ac.uk No significant differences were observed between this compound and quinclorac in their effects on IAA levels. wikipedia.orgmade-in-china.comherts.ac.uk This suggests a potential commonality in how these herbicides interfere with auxin regulation in susceptible plants. Altered endogenous IAA homeostasis induced by herbicides like quinclorac is considered a possible mechanism conferring resistance in certain weed biotypes. wikipedia.orgherts.ac.uk Further investigation into the expression levels of auxin homeostasis-related genes following this compound treatment could provide deeper insights into this aspect of its mechanism.
Role of Lipid Peroxidation in this compound's Action Mechanism
Lipid peroxidation, a process involving the oxidative degradation of lipids, plays a role in the mechanism of action of this compound. This process is often indicative of oxidative stress within plant cells. This compound has been shown to induce the formation of malondialdehyde (MDA), a widely used biomarker for lipid peroxidation. wikipedia.orgmade-in-china.comherts.ac.ukwikipedia.org
Induction and Analysis of Malondialdehyde (MDA) Formation
This compound treatment leads to the induction of malondialdehyde (MDA) formation in susceptible plants. wikipedia.orgmade-in-china.comherts.ac.ukwikipedia.org The level of MDA is directly associated with the extent of lipid peroxidation. wikipedia.orgmade-in-china.comherts.ac.ukwikipedia.orgnih.gov Analysis of MDA content is a common method to assess membrane lipid peroxidation damage and the level of oxidative stress. nih.gov Standard methods for MDA measurement typically involve homogenizing plant samples in a solution like trichloroacetic acid (TCA) and then reacting the supernatant with thiobarbituric acid (TBA). nih.gov The resulting pink colored complex is then quantified spectrophotometrically.
Cellular Response to Oxidative Stress Induced by this compound
The induction of lipid peroxidation by this compound points to the involvement of oxidative stress in its phytotoxic effects. Oxidative stress in plants occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to detoxify them. While specific details on this compound's direct impact on ROS production are not extensively detailed in the provided information, its ability to induce lipid peroxidation suggests it disrupts cellular redox homeostasis. Plants possess sophisticated antioxidant defense systems, including both enzymatic and non-enzymatic components, to scavenge ROS and mitigate oxidative damage. This compound is reported to engage in antioxidant defense, suggesting that the plant's natural defense mechanisms are activated in response to the stress induced by the herbicide. wikipedia.org The accumulation of MDA is a consequence of the oxidative damage that occurs when the production of ROS overwhelms the plant's antioxidant capacity. nih.gov
Investigating Unclear Aspects of this compound's Mechanism of Action
Despite the findings regarding its effects on plant hormones and lipid peroxidation, the complete mechanism of action of this compound is still considered unclear. wikipedia.orgmade-in-china.comherts.ac.uk While some evidence suggests this compound inhibits p-hydroxyphenylpyruvate dioxygenase (HPPD), a target site for some other herbicides, comparative studies indicate that this compound is a poor inhibitor of HPPD activity compared to mesotrione. wikipedia.orgmade-in-china.comherts.ac.ukwikipedia.org This raises questions about whether HPPD inhibition is a primary mode of action or a secondary effect. Further research is needed to definitively identify the primary molecular target(s) of this compound and fully elucidate the cascade of events leading to phytotoxicity. Understanding the initial interaction of this compound with cellular components is crucial for a comprehensive understanding of its mechanism.
Comparative Mechanistic Studies with Structurally Related Herbicides
Comparative studies with structurally related herbicides, particularly quinclorac and mesotrione, have provided valuable insights into this compound's mechanism. This compound and quinclorac, a quinoline-type herbicide, exhibit similar effects on plant hormone levels, significantly increasing ethylene, abscisic acid (ABA), and IAA content in susceptible weeds. wikipedia.orgmade-in-china.comherts.ac.uk Both herbicides also induce the formation of MDA, indicating comparable impacts on lipid peroxidation. wikipedia.orgmade-in-china.comherts.ac.ukwikipedia.org This suggests that this compound shares some mechanistic similarities with quinclorac, particularly concerning the disruption of hormonal balance and the induction of oxidative stress.
Molecular and Cellular Biological Activity of Quintrione
Effects on Carotenoid Content and Biosynthesis Pathways in Susceptible Organisms
Studies have shown that quintrione treatment can lead to reduced carotenoid content in susceptible plants, such as Echinochloa crus-galli var. zelayensis. researchgate.netnih.gov Carotenoids play a crucial role in protecting chlorophyll (B73375) from photodegradation; their reduction can lead to photobleaching symptoms. ucanr.edu While this compound has been reported to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plastoquinone (B1678516) (a cofactor for phytoene (B131915) desaturase in the carotenoid pathway), its inhibitory effect on HPPD activity appears to be less pronounced compared to other known HPPD inhibitors like mesotrione (B120641). researchgate.netnih.govresearchgate.net Interestingly, at later time points (120 hours), carotenoid content was observed to be significantly higher following this compound treatment compared to mesotrione, suggesting complex or time-dependent effects on carotenoid levels. researchgate.netnih.gov
Influence on Plant Growth and Development at a Cellular Level (e.g., cell division, elongation)
This compound has been shown to inhibit the growth of susceptible weeds like Echinochloa crus-galli var. zelayensis. researchgate.netnih.gov Its mechanism of action is linked to the regulation of plant hormone levels. researchgate.netresearchgate.netcabidigitallibrary.org Specifically, this compound treatment significantly increased the production of ethylene (B1197577), abscisic acid (ABA), and indole (B1671886) acetic acid (IAA) in susceptible plants compared to control groups at 24 hours. researchgate.netnih.gov These hormonal imbalances can disrupt normal plant growth and development processes. While the search results directly link this compound to changes in hormone levels, the explicit details on its direct influence on cellular processes like cell division and elongation were not extensively detailed. However, imbalances in hormones like auxins (IAA) and ethylene are known to profoundly affect cell division and elongation, which are fundamental to plant growth. researchgate.netnih.gov High concentrations of auxin, for instance, can interrupt regular growth and lead to senescence and death, while lower concentrations stimulate cell division and elongation. researchgate.net Herbicides that act as auxin mimics can cause deregulated and abnormal plant growth. researchgate.net
Mechanisms of this compound Selectivity in Target Species versus Crop Plants
This compound functions as a selective herbicide for weed control in rice (Oryza sativa L.). researchgate.netcabidigitallibrary.org This selectivity implies differential interactions with metabolic and physiological processes in target weeds compared to tolerant rice plants.
Differential Uptake and Translocation Studies
While the provided search results discuss differential uptake and translocation in the context of other herbicides like quinclorac (B55369), specific detailed studies on the differential uptake and translocation of this compound in susceptible weeds versus tolerant rice were not explicitly found. However, differential absorption and translocation are recognized mechanisms contributing to herbicide selectivity in plants. nih.gov
Metabolic Detoxification Pathways in Tolerant Crop Varieties
Metabolic detoxification is a key mechanism of herbicide tolerance in crop plants. nih.govresearchgate.net Tolerant plants can metabolize herbicides into less toxic forms, preventing them from reaching or effectively interacting with their target sites. nih.gov Enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) play significant roles in the metabolic detoxification of herbicides in rice. nih.govresearchgate.net These detoxification activities are often higher in tolerant crops like rice compared to susceptible weeds, contributing to selectivity. researchgate.net Although the search results mention this compound's metabolism in the context of dissipation studies in rice nyxxb.cn, detailed information specifically on the metabolic detoxification pathways of this compound in tolerant rice varieties that confer selectivity was not provided. However, the general principles of metabolic detoxification involving enzymes like P450s and GSTs are highly relevant to understanding potential tolerance mechanisms to herbicides like this compound in rice. nih.govresearchgate.net
Investigation of this compound's Effects on Antioxidant Defense Systems
This compound is reported to engage in antioxidant defense in plants. researchgate.net The formation of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, was induced by this compound treatment in Echinochloa crus-galli var. zelayensis. researchgate.netnih.gov This suggests that this compound can induce oxidative stress. Plants possess antioxidant defense systems, including enzymes and scavenger molecules, to counteract oxidative damage. nih.govnyxxb.cn While the search results indicate this compound's involvement with antioxidant defense researchgate.net, detailed research findings specifically investigating the intricate effects of this compound on the various components and pathways of plant antioxidant defense systems (e.g., the activity of enzymes like superoxide (B77818) dismutase, catalase, and peroxidases, or the levels of antioxidants like glutathione and ascorbate) were not extensively elaborated upon.
Structure Activity Relationship Sar Studies of Quintrione and Its Analogs
Identification of Key Pharmacophoric Elements within the Quintrione Scaffold
The chemical structure of this compound features a core scaffold comprising a dichlorinated quinoline (B57606) ring system linked to a cyclohexanedione moiety via a carbonyl group. nyxxb.cnbcpcpesticidecompendium.org This structural arrangement places this compound within the class of aroylcyclohexanedione herbicides. herts.ac.uk
The quinoline ring is substituted with chlorine atoms at the 3 and 7 positions. bcpcpesticidecompendium.org The cyclohexanedione ring is a 1,3-cyclohexanedione (B196179). bcpcpesticidecompendium.org The carbonyl group connects the quinoline-8-yl position to the 2-position of the cyclohexanedione ring. bcpcpesticidecompendium.org
Based on the activity of related HPPD inhibitors, the triketone or cyclohexanedione motif is often a key pharmacophoric element involved in binding to the HPPD enzyme, often chelating the non-heme iron in the active site. researchgate.net The aromatic ring system (in this case, the quinoline) also plays a significant role in the interaction with the enzyme's active site. For cyclohexanedione HPPD inhibitors, the structure typically includes a 1,3-cyclohexanedione containing a 2-formyl group and an aromatic ring. researchgate.net this compound's structure, with the quinoline-carbonyl linked to the cyclohexanedione, aligns with this general motif, suggesting the cyclohexanedione and the substituted quinoline ring are likely key pharmacophoric elements.
Impact of Substituent Modifications on HPPD Inhibition Efficacy
Research comparing this compound's HPPD inhibition to other herbicides like mesotrione (B120641) and quinclorac (B55369) has been conducted. Studies indicate that this compound is an inhibitor of HPPD activity. researchgate.netnyxxb.cn However, in comparative studies, this compound was found to be a less potent inhibitor of HPPD activity compared to mesotrione. researchgate.netresearchgate.netresearchgate.net There were no significant differences observed between this compound and quinclorac in the inhibition of HPPD activity. researchgate.netresearchgate.netresearchgate.net
While the search results confirm this compound's activity as an HPPD inhibitor and provide a comparison of its efficacy to other known inhibitors, detailed research findings specifically on the impact of systematic substituent modifications to the this compound scaffold and their resulting effect on HPPD inhibition efficacy were not prominently featured in the provided search snippets. SAR studies on other triketone-containing compounds and HPPD inhibitors highlight the importance of the nature and position of substituents on the aromatic ring and modifications to the cyclohexanedione or related diketone/triketone systems for modulating inhibitory activity. researchgate.netacs.org However, without specific data on this compound analogs, a detailed analysis of substituent effects on its HPPD inhibition cannot be provided based solely on the search results.
Correlation of Structural Variations with Plant Hormone Regulation Activity
In addition to HPPD inhibition, this compound's mechanism of action is also related to the regulation of plant hormone levels. researchgate.netherts.ac.uk Studies comparing this compound and quinclorac observed that both compounds significantly increased ethylene (B1197577) production and the contents of abscisic acid (ABA) and indole (B1671886) acetic acid (IAA) in susceptible plants compared to control groups. researchgate.netnih.gov No significant differences were observed between this compound and quinclorac regarding their effects on these three plant hormones. researchgate.netnih.gov
The precise correlation between specific structural variations within the this compound scaffold and their differential impact on the regulation of various plant hormones (ethylene, ABA, IAA, or others) is not detailed in the provided search results. While the effect of this compound on certain hormones has been demonstrated, comprehensive SAR studies linking specific structural changes in this compound or its analogs to quantitative changes in plant hormone levels or signaling pathways were not found. The mechanism by which this compound influences plant hormone levels is noted as being related to its action, but the structural determinants for this activity require further elucidation. researchgate.netnih.gov
Advanced Analytical Methodologies for Quintrione Research
Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quintrione Quantification
Method Development and Validation Parameters
The development and validation of UHPLC-MS/MS methods for this compound quantification involve assessing several key parameters to ensure reliability and accuracy. These parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. nyxxb.cnresearchgate.nettandfonline.comresearchgate.net
Studies have reported excellent linearity for this compound analysis using UHPLC-MS/MS, with correlation coefficients (R²) consistently above 0.99. nyxxb.cnnyxxb.cnresearchgate.netresearchgate.nettandfonline.com For instance, R² values of ≥ 0.9988 have been achieved in various matrices. researchgate.netresearchgate.nettandfonline.com
The limit of quantification (LOQ) for this compound has been established at low concentrations, enabling the detection of trace residues. An LOQ of 2 μg/kg has been reported for brown rice, rice husk, and rice straw matrices. researchgate.netresearchgate.nettandfonline.com Similarly, an LOQ of 0.002 mg/kg was determined for this compound in rice plant, soil, paddy water, paddy hull, and brown rice samples, which is equivalent to 2 μg/kg. nyxxb.cnnyxxb.cn
Method accuracy is often evaluated through recovery experiments, where known concentrations of this compound are spiked into blank matrix samples. High recovery rates indicate the method's ability to extract and detect the analyte efficiently. Recoveries for this compound in rice, rice husk, and rice straw matrices have shown outstanding trueness, ranging from 90.5% to 111.1% across different spiked levels (2, 20, 200, and 2000 μg/kg). researchgate.netresearchgate.nettandfonline.com Average recoveries between 78% and 99% have been observed in rice plant, soil, paddy water, paddy hull, and brown rice. nyxxb.cnnyxxb.cn
Precision, assessed by intraday and interday variability, demonstrates the method's reproducibility. Intraday precision for this compound analysis in rice, rice husk, and rice straw matrices ranged from 0.7% to 6.5%, while interday precision was between 5.2% and 11.8%. researchgate.netresearchgate.nettandfonline.com Relative standard deviations (RSDs) from 3.9% to 11% have been reported for this compound in rice plant, soil, paddy water, paddy hull, and brown rice. nyxxb.cnnyxxb.cn The method has also demonstrated satisfactory sensitivity and selectivity. tandfonline.com
Here is a summary of typical validation parameters reported for this compound analysis:
| Parameter | Value Range | Matrices | Source |
| Linearity (R²) | ≥ 0.9988 or > 0.99 | Rice, Rice Husk, Rice Straw; Rice Plant, Soil, Paddy Water, Paddy Hull, Brown Rice | nyxxb.cnnyxxb.cnresearchgate.netresearchgate.nettandfonline.com |
| LOQ | 2 μg/kg (0.002 mg/kg) | Rice, Rice Husk, Rice Straw; Rice Plant, Soil, Paddy Water, Paddy Hull, Brown Rice | nyxxb.cnnyxxb.cnresearchgate.netresearchgate.nettandfonline.com |
| Recovery | 90.5–111.1% or 78–99% | Rice, Rice Husk, Rice Straw; Rice Plant, Soil, Paddy Water, Paddy Hull, Brown Rice | nyxxb.cnnyxxb.cnresearchgate.netresearchgate.nettandfonline.com |
| Precision (Intraday RSD) | 0.7–6.5% | Rice, Rice Husk, Rice Straw | researchgate.netresearchgate.nettandfonline.com |
| Precision (Interday RSD) | 5.2–11.8% | Rice, Rice Husk, Rice Straw | researchgate.netresearchgate.nettandfonline.com |
| Precision (RSD) | 3.9–11% | Rice Plant, Soil, Paddy Water, Paddy Hull, Brown Rice | nyxxb.cnnyxxb.cn |
Application in Complex Biological and Environmental Matrices
UHPLC-MS/MS methods for this compound quantification have been successfully applied to analyze residues in complex biological and environmental matrices, particularly those related to rice paddy field ecosystems. researchgate.nettandfonline.comresearchgate.net These matrices include brown rice, rice husk, and rice straw. researchgate.netresearchgate.nettandfonline.com The method has also been applied to rice plant, soil, paddy water, paddy hull, and brown rice samples. nyxxb.cnnyxxb.cn The applicability of these methods has been demonstrated by investigating the dissipation rates of this compound in rice straw and other components of the rice paddy system under field conditions. nyxxb.cnnyxxb.cnresearchgate.netresearchgate.nettandfonline.com Dissipation data obtained using these methods provide valuable insights into the environmental fate of this compound. nyxxb.cnnyxxb.cnresearchgate.netresearchgate.nettandfonline.com
Sample Preparation Techniques (e.g., QuEChERS method) for this compound Analysis
Effective sample preparation is critical for accurate this compound analysis in complex matrices, as it helps to extract the analyte and remove interfering substances. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique in pesticide residue analysis and has been adapted for this compound. nyxxb.cndntb.gov.ua
For this compound analysis in rice paddy systems, a modified QuEChERS method has been developed. nyxxb.cnnyxxb.cn This typically involves extracting the samples with acetonitrile. nyxxb.cnnyxxb.cnresearchgate.netresearchgate.nettandfonline.com Following extraction, a clean-up step is performed using dispersive solid-phase extraction (dSPE) with sorbents such as octadecylsilane (B103800) (C18) and graphitized carbon black (GCB) to reduce matrix effects and improve method selectivity. researchgate.netresearchgate.nettandfonline.com While other QuEChERS applications may use different sorbents like primary secondary amine (PSA), the combination of C18 and GCB has been found effective for this compound in rice-related matrices. tandfonline.com
Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis) for Structural Confirmation and Interaction Studies
Spectroscopic techniques are valuable tools for confirming the structure of this compound and investigating its interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, has been used to confirm the structure of this compound during synthesis. researchgate.net
While Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are standard techniques for structural elucidation and can provide information about functional groups and electronic transitions, specific data on their application for the detailed characterization or interaction studies of this compound was not prominently found in the consulted literature. However, these techniques, along with advanced computational methods like Density Functional Theory (DFT), are generally applicable for gaining comprehensive structural and electronic insights into quinoline (B57606) derivatives. researchgate.net Further research may provide more specific applications of IR and UV-Vis for this compound.
Chromatographic Techniques (e.g., GC-MS, HPLC) for Impurity Profiling and Purity Determination
Chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are fundamental for separating and analyzing components within a sample. While UHPLC-MS/MS and HPLC-MS/MS, which incorporate chromatographic separation, are extensively used for this compound quantification in complex matrices, their application specifically for impurity profiling and purity determination of synthesized this compound was not detailed in the provided search results. nyxxb.cnnyxxb.cnresearchgate.netresearchgate.nettandfonline.com
GC-MS is often used for the analysis of volatile or semi-volatile compounds, and while mentioned in the context of analyzing other pesticides researchgate.net, its specific use for this compound impurity profiling was not found. HPLC, as a separation technique coupled with various detectors, is suitable for assessing the purity of non-volatile compounds. However, the available information focuses primarily on the use of HPLC coupled with MS/MS for residue analysis rather than the characterization of this compound's purity profile. Further studies specifically addressing the impurity analysis and purity determination of this compound using standalone GC-MS or HPLC methods would provide valuable data on its quality control.
Environmental Fate and Degradation Mechanisms of Quintrione
Dissipation Dynamics of Quintrione in Agricultural Environments
The dissipation of this compound has been studied in various components of the rice paddy environment, including soil and plant tissues nyxxb.cnresearchgate.net. Dissipation refers to the reduction in the concentration of the herbicide over time through various processes such as degradation, uptake, and transport k-state.edu.
Degradation Rates in Soil
Studies have investigated the dissipation kinetics of this compound in paddy soil. The dissipation half-life (DT50) of this compound in soil has been reported to range from 4.3 to 8.0 days researchgate.net. Another study reported half-lives of QYR301 (identified as this compound) in soil between 4.3 and 8.0 days, indicating it is a short-persistence herbicide researchgate.net.
Dissipation in Plant Tissues (e.g., rice straw, rice grain)
This compound also dissipates in rice plant tissues. The dissipation half-life (DT50) in rice plants has been observed to be between 6.7 and 12.8 days nyxxb.cnnyxxb.cn. Research specifically focusing on rice straw found this compound half-lives ranging from 2.7 to 16.5 days, with the dissipation data fitting the Hockey stick kinetic model tandfonline.comnih.gov. At harvest, studies have shown that this compound residues were not detected in brown rice, rice hull, or rice straw samples following application at recommended high rates nyxxb.cnresearchgate.net.
| Matrix | Dissipation Half-Life (DT50) |
| Soil | 4.3 - 8.0 days researchgate.netresearchgate.net |
| Rice Plants | 6.7 - 12.8 days nyxxb.cnnyxxb.cn |
| Rice Straw | 2.7 - 16.5 days tandfonline.comnih.gov |
| Rice Grain | Not detected at harvest nyxxb.cnresearchgate.net |
| Rice Hull | Not detected at harvest nyxxb.cnresearchgate.net |
Biotransformation Processes of this compound in Microbial Systems
Biotransformation, particularly by microorganisms, plays a significant role in the degradation of organic compounds, including herbicides, in soil and aquatic environments ijlsar.orgnih.govmdpi.comiapetus2.ac.uknih.gov.
Microbial Communities Involved in Degradation
While the search results emphasize the importance of microbial communities in pesticide degradation in general researchgate.netijlsar.orgmdpi.comiapetus2.ac.ukresearchgate.net, specific details about the microbial communities directly involved in the biotransformation of this compound are not extensively provided. Research on other herbicides, such as mesotrione (B120641) and nicosulfuron, has identified specific bacterial strains and microbial communities capable of their degradation researchgate.netnih.govresearchgate.net. The potential for microbial degradation of this compound is suggested by its dissipation in soil and water, environments rich in diverse microbial populations nyxxb.cnresearchgate.netresearchgate.net.
Enzymatic Degradation Mechanisms
This compound (CAS number: 130901-36-8) is a relatively new broad-spectrum herbicide belonging to the aroylcyclohexanedione substance group, used primarily for weed control in rice cultivation. nyxxb.cnherts.ac.uklgcstandards.com While studies have investigated its dissipation dynamics in environmental matrices such as rice plants and soil, detailed research specifically on the enzymatic degradation mechanisms of this compound appears limited in the publicly available literature. nyxxb.cn
General enzymatic degradation of pesticides in the environment, particularly in soil and within plants, is a complex process mediated by a diverse range of enzymes produced by microorganisms (bacteria, fungi) and plants themselves. These enzymes can catalyze various reactions, including hydrolysis, oxidation, reduction, and conjugation, leading to the transformation or breakdown of the parent compound into metabolites. The specific enzymatic pathways involved are highly dependent on the chemical structure of the pesticide and the metabolic capabilities of the organisms present in the environment.
Although this compound's dissipation in rice plants and soil has been studied, the precise enzymatic reactions and the enzymes responsible for its breakdown were not detailed in the examined research. nyxxb.cn Therefore, specific data tables or detailed research findings on the enzymatic degradation pathways of this compound cannot be provided based on the current information.
Computational and Theoretical Studies of Quintrione
Molecular Docking and Dynamics Simulations for Quintrione-HPPD Interactions
Molecular docking and molecular dynamics (MD) simulations are valuable computational tools used to investigate the binding interactions between a ligand, such as this compound, and a target protein, like HPPD. Molecular docking predicts the preferred orientation and binding affinity of a small molecule to a protein's active site. MD simulations extend this analysis by simulating the time-dependent motion of the molecular system, providing insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.
Studies on HPPD inhibitors often utilize molecular docking and MD simulations to understand the key residues involved in binding and the stability of the resulting complexes. For instance, research on novel HPPD inhibitors has shown that residues such as Phe424, Phe381, His308, His226, Gln307, and Glu394 are crucial for activity, forming interactions like hydrogen bonds and π-π stacking interactions at the active site. mdpi.commdpi.com MD simulations can further confirm the stability of these interactions over time. mdpi.commdpi.com While specific detailed findings for this compound's direct interaction with HPPD from dedicated docking and MD studies were not extensively found in the provided search results, the general application of these methods to HPPD inhibitors highlights their relevance to understanding this compound's activity. One study comparing this compound and quinclorac (B55369) noted that molecular docking and MD simulation analysis revealed stable binding to Arabidopsis thaliana HPPD (AtHPPD) for a related compound (G31), suggesting the utility of these methods in identifying potential HPPD inhibitors and providing ideas for designing new herbicides with unique molecular scaffolds. researchgate.net
Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Catalytic Reaction Pathways
Quantum Mechanical/Molecular Mechanical (QM/MM) methods are hybrid computational techniques that combine the accuracy of quantum mechanics (QM) for a specific region of interest (e.g., the enzyme's active site where the chemical reaction occurs) with the efficiency of molecular mechanics (MM) for the rest of the system (e.g., the surrounding protein and solvent). This approach is particularly useful for studying enzymatic reaction mechanisms and catalytic pathways.
QM/MM studies have been applied to investigate the catalytic mechanism of HPPD, providing detailed insights into the steps involved in the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (B1232598) (HGA). mdpi.comresearchgate.net These studies can elucidate the roles of specific amino acid residues, the involvement of the non-heme iron center, and the transition states of the reaction. mdpi.comresearchgate.net For example, QM/MM calculations have explored the electrophilic attack on the aromatic ring of the substrate and the subsequent migration of substituents, suggesting a likely mechanism involving electrophilic attack on the C1 carbon and a single-step heterolytic migration. researchgate.netresearchgate.net While no specific QM/MM studies focusing solely on this compound's interaction within the HPPD catalytic cycle were found, the application of QM/MM to HPPD catalysis in general indicates that this method could be employed to gain a deeper understanding of how this compound inhibits this process at the electronic level.
Predictive Modeling of this compound's Biological Activity and Selectivity
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) approaches, aims to build mathematical models that relate the chemical structure of compounds to their biological activity or other properties. These models can be used to predict the activity of new or untested compounds and to understand the structural features that are important for activity and selectivity. nih.gov Machine learning methods are increasingly being used in activity prediction models in drug discovery and materials science. nih.govarxiv.org
QSAR models have been developed for HPPD inhibitors to identify structural features that enhance herbicidal activity and crop selectivity. nih.govnih.gov These models can help prioritize compounds for synthesis and experimental testing. For instance, a three-dimensional QSAR study on HPPD inhibitors revealed that the introduction of smaller groups at certain positions and negative charges at others could enhance herbicidal activity. nih.gov While specific predictive models focused exclusively on this compound were not highlighted, the principles of QSAR and predictive modeling are applicable to understanding and predicting this compound's biological activity and potential selectivity towards different plant species. The development of predictive models often involves analyzing data from biological assays and correlating it with molecular descriptors. nih.govarxiv.org
De Novo Design of Novel this compound-Based Scaffolds with Enhanced Properties
De novo design approaches aim to generate novel molecular structures with desired properties from scratch, rather than modifying existing compounds. In the context of HPPD inhibitors, de novo design can be used to create new molecular scaffolds that bind more effectively to the enzyme, exhibit improved selectivity, or possess better pharmacokinetic properties. preprints.orgbiorxiv.org
Strategies for de novo design of novel agrochemicals often involve combining active substructures from known compounds or incorporating natural active skeletons. researchgate.netresearchgate.net For example, the herbicide quinotrione was developed by combining fragments from mesotrione (B120641) and natural quinoline (B57606) products. researchgate.net This suggests that the quinoline and cyclohexanedione moieties present in this compound could serve as a basis for designing new compounds. Computational tools and platforms, including those leveraging artificial intelligence and machine learning, are increasingly being used to explore vast chemical spaces and identify promising new scaffolds. preprints.orgbiorxiv.org While specific de novo design efforts focused on creating this compound-based scaffolds were not detailed in the provided information, the established methodologies in this field are directly applicable to the design of novel compounds inspired by this compound's structure.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. The energy landscape describes the potential energy of a molecule as a function of its conformation, illustrating the stable conformations (energy minima) and the energy barriers between them. Understanding the conformational preferences and energy landscape of a molecule is crucial because its biological activity is often dependent on its ability to adopt a specific conformation that can interact with its target. nih.govresearchgate.net
Compound PubChem CID this compound 141304383 HPPD (4-hydroxyphenylpyruvate dioxygenase) Not applicable (enzyme) Mesotrione 9680883 Quinclorac 8718 this compound (as 2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione) 141304383
Future Research Avenues and Challenges for Quintrione Research
Development of Advanced Delivery Systems for Quintrione
Developing advanced delivery systems for this compound is essential to improve its precision, efficiency, and environmental profile. Traditional herbicide application can be inefficient, leading to off-target movement and environmental contamination shs-conferences.org. Advanced delivery systems, such as those utilizing nanotechnology, offer the potential for controlled release and targeted delivery of agrochemicals shs-conferences.orgnih.gov. Future research should focus on encapsulating this compound in novel carriers that can enhance its solubility, stability, and targeted delivery to weed species. This could involve exploring various materials like nanoparticles, microparticles, or other encapsulation techniques shs-conferences.orgnih.gov. Such systems could improve the efficacy of this compound at lower doses, reduce leaching and runoff, and minimize exposure to non-target organisms, contributing to more sustainable agricultural practices.
Investigation of this compound's Broader Environmental Impact and Ecosystem Dynamics
While initial studies on this compound's dissipation in rice plants, soil, and water have been conducted nyxxb.cn, a broader investigation into its environmental impact and effects on ecosystem dynamics is crucial. This includes assessing its persistence and fate in various environmental compartments beyond the paddy field, such as in surrounding waterways and non-agricultural soils nyxxb.cnwww.qld.gov.au. Research should also focus on the potential effects of this compound on non-target organisms within the ecosystem, including beneficial insects, aquatic life, soil microorganisms, and terrestrial wildlife www.qld.gov.auigbp.netservice.gov.uk. Understanding how this compound interacts with complex ecological networks and food webs is vital for a comprehensive assessment of its environmental sustainability. Future studies could utilize ecological modeling and field monitoring to evaluate the long-term consequences of this compound use on biodiversity and ecosystem function igbp.netservice.gov.ukcranfield.ac.uk.
Harnessing Genomic and Proteomic Tools for Deeper Mechanistic Understanding
Utilizing genomic and proteomic tools can provide a deeper mechanistic understanding of how this compound interacts with target weeds and potentially affects non-target organisms creative-proteomics.combiochemjournal.comsilantes.comnih.gov. While this compound is known to inhibit HPPD and regulate plant hormones, the precise molecular pathways and proteins involved can be further elucidated researchgate.netresearchgate.net. Genomic studies can identify genes that are up- or down-regulated in response to this compound exposure in both susceptible and resistant weed populations creative-proteomics.combiochemjournal.com. Proteomic analysis can reveal changes in protein expression levels and post-translational modifications, providing insights into the biochemical processes affected by the herbicide creative-proteomics.comsilantes.comnih.gov. This integrated 'omics' approach can help to fully map the mode of action of this compound, identify potential off-target effects, and inform the development of strategies to mitigate resistance.
Addressing Potential Evolution of Resistance Through Rational Design
The evolution of herbicide resistance in weed populations is a significant challenge in agriculture researchgate.net. Future research on this compound must proactively address the potential for resistance development through rational design strategies plos.orgnih.govnih.govplos.org. This involves understanding the genetic basis of resistance mechanisms that could emerge in target weeds exposed to this compound plos.orgnih.govnih.gov. By studying the target enzyme (HPPD) and related pathways, researchers can anticipate potential mutations that might confer resistance researchgate.netresearchgate.netnih.gov. Rational design approaches can then be employed to develop modified this compound molecules or identify synergistic partners that are less susceptible to the evolution of resistance nih.govplos.org. This could involve structural biology and computational modeling to design compounds that bind more effectively to mutated target sites or exploit multiple weed vulnerabilities simultaneously nih.govplos.org. Research into the evolutionary dynamics of resistance can also inform best management practices to slow down the selection for resistant biotypes plos.orgnih.gov.
Q & A
Q. Advanced
Define a unified framework : Use platforms like Galaxy or KNIME to harmonize proteomic, genomic, and metabolomic datasets .
Apply dimensionality reduction : PCA or t-SNE can highlight key variables (e.g., upregulated pathways) from high-throughput data .
Validate computationally : Use pathway enrichment tools (DAVID, STRING) to map this compound’s targets to known networks (e.g., apoptosis signaling) .
Triangulate with experimental data : Confirm in silico predictions via CRISPR knockouts or siRNA silencing .
How can hypotheses be refined when this compound’s in vitro and in vivo results diverge significantly?
Q. Advanced
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling : Identify disparities in absorption, distribution, or clearance rates .
Test tissue-specific effects : Use organoids or microphysiological systems to isolate liver/kidney toxicity .
Re-evaluate dosing regimens : Adjust frequency or route (e.g., intraperitoneal vs. oral) to mimic in vitro exposure levels .
Incorporate translational biomarkers : Measure surrogate endpoints (e.g., serum cytokines) to bridge preclinical and clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
